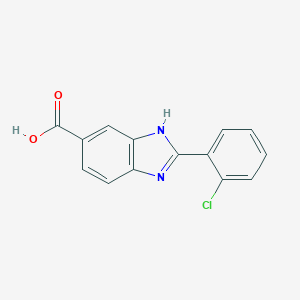

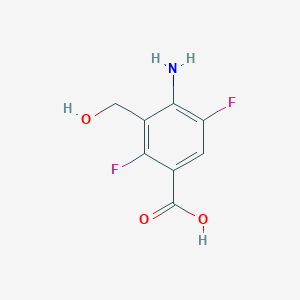

2-(2-氯苯基)-1H-苯并咪唑-5-羧酸

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. For instance, methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate was synthesized by condensing methyl 3-amino-4-(n-butylamino)benzoate with an Na2S2O5 adduct of 3,4-dichlorobenzaldehyde, showcasing the versatility of benzimidazole synthesis strategies (Arslan et al., 2004).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by their planarity and the ability to form stable crystalline structures through hydrogen bonding and π-π interactions. For example, 1H-Benzimidazole-2-carboxylic acid crystallizes as a monohydrate, with the molecules connected into a two-dimensional network through hydrogen bonds, highlighting the importance of these interactions in stabilizing the molecular structure (Krawczyk et al., 2005).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, demonstrating a wide range of properties that can be fine-tuned for specific applications. For instance, electrophilic substitution reactions on 1-Methyl-2-(5′-methyl-2′-selenienyl)benzimidazole resulted in various derivatives, indicating the reactivity of the benzimidazole core under different conditions (El’chaninov et al., 1987).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in different fields. Terahertz time-domain spectroscopy and density functional theory have been used to distinguish between compounds like 2-(2-Chlorophenyl)benzimidazole and 2-(4-Chlorophenyl)benzimidazole, demonstrating that even minor changes in molecular configuration can lead to significant differences in physical properties (Song et al., 2018).

Chemical Properties Analysis

Benzimidazole derivatives exhibit a range of chemical properties, including acid-base behavior and reactivity towards various reagents. The acid-base properties of (biimidazole)dihalobis(triphenylphosphine)rhenium(III) salts, for example, reveal strong ion-pairing and specific acidity levels, highlighting the nuanced chemical behaviors these compounds can exhibit (Fortin & Beauchamp, 2001).

科学研究应用

合成和结构分析:一项研究描述了合成新的2-芳基-N-联苯苯并咪唑,从O-苯二胺和羧酸开始,包括2-(2-氯苯基)-1H-苯并咪唑-5-羧酸。其中一种化合物的晶体结构是使用X射线衍射确定的 (Zhou et al., 2004)。

光谱分析:利用太赫兹时域光谱和密度泛函理论研究了2-(2-氯苯基)苯并咪唑和2-(4-氯苯基)苯并咪唑之间的差异。该研究突出了它们指纹光谱中的显著差异,表明这个光谱范围在构象指纹区域的重要性 (Song et al., 2018)。

药理活性:对苯并咪唑-5-羧酸衍生物进行了镇痛活性研究。研究发现2-(2-硝基苯基)-1H-苯并咪唑-5-羧酸在某些测试中表现出显著的纳洛酮敏感性镇痛活性 (Aydin et al., 2003)。

抗菌活性:合成并评估了新的2-取代苯基-1H-苯并咪唑-5-碳腈,包括苯并咪唑-5-羧酸衍生物,对白念珠菌属的体外活性。一些化合物表现出强效活性,与氟康唑相当 (Göker et al., 2002)。

环境应用:该化合物被研究作为硫酸中铜的缓蚀剂。发现它是一种有效的缓蚀剂,表现比其他类似化合物更好 (Zhang, 2020)。

合成应用:使用多磷酸合成了各种苯并咪唑衍生物,包括2-(2-氯苯基)-1H-苯并咪唑-5-羧酸,表明该化合物在合成化学中的相关性 (Alcalde et al., 1992)。

属性

IUPAC Name |

2-(2-chlorophenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCCNHPECQWLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406807 | |

| Record name | 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid | |

CAS RN |

174422-13-0 | |

| Record name | 2-(2-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)

![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)

![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)

![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)

![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)